molecular formula C4H10O2 B1353307 (S)-(+)-1-Methoxy-2-propanol CAS No. 26550-55-0

(S)-(+)-1-Methoxy-2-propanol

Cat. No.: B1353307
CAS No.: 26550-55-0
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-BYPYZUCNSA-N
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Description

(S)-(+)-1-Methoxy-2-propanol, also known as (S)-(+)-propylene glycol monomethyl ether, is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-1-Methoxy-2-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-methoxy-2-propanone using chiral catalysts. This method ensures the production of the desired (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-methoxy-2-propanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Methoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-methoxy-2-propanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-Methoxy-2-propanone.

    Reduction: 1-Methoxy-2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Production

(S)-(+)-1-Methoxy-2-propanol is a colorless liquid with a pleasant odor, characterized by its ability to dissolve a variety of substances. It is produced through the reaction of propylene oxide with methanol in the presence of catalysts, yielding a compound that is primarily utilized as a solvent and chemical building block .

Industrial Applications

  • Solvent in Coatings and Inks
    • Lacquers and Paints : this compound serves as an effective solvent in the formulation of lacquers and paints, enhancing the application properties and drying times .
    • Printing Inks : It acts as an active solvent and coupling agent in solvent-based gravure and flexographic printing inks, facilitating better adhesion and flow properties .
  • Cleaning Products
    • Widely used in household and industrial cleaners, this compound functions as a solvent for grease removers, paint strippers, and hard surface cleaners .
  • Agricultural Applications
    • This compound is employed as a solvent in pesticide formulations, aiding in the effective delivery of active ingredients to crops .
  • Chemical Intermediate
    • This compound is utilized as a reagent in the synthesis of various chemicals, including 2-amino-3-carboxy-4-phenylthiophenes, which are known for their biological activity as protein kinase C inhibitors .
  • Antifreeze Agent
    • It serves as an antifreeze agent in automotive applications, helping to prevent freezing in fuel systems and brake fluids .

Scientific Research Applications

This compound has garnered attention in scientific research due to its unique properties:

  • Biological Indicator : This compound is recognized for its role as a biological indicator of exposure to glycol ethers, making it significant for health risk assessments .
  • Synthesis Reagent : It is used in organic synthesis for producing various derivatives that exhibit biological activities, including anticancer properties .

Case Study 1: Anticancer Activity

Research has indicated that derivatives synthesized from this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance, studies involving 2-amino-3-carboxy-4-phenylthiophenes have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways .

Case Study 2: Environmental Impact Assessment

A comprehensive study evaluated the ecotoxicological effects of this compound on aquatic life. Results indicated a low toxicity profile with an LC50 value for fish exceeding 6,812 mg/l and for daphnia at 23,300 mg/l, suggesting that it poses minimal risk to aquatic ecosystems under typical usage conditions .

Summary Table of Applications

Application Area Specific Uses
CoatingsSolvent for lacquers and paints; active solvent in printing inks
Cleaning ProductsSolvent for household cleaners; paint strippers; degreasers
AgricultureSolvent in pesticide formulations
Chemical SynthesisReagent for producing bioactive compounds; intermediates for pharmaceuticals
AutomotiveAntifreeze agent in fuel systems; brake fluids

Mechanism of Action

The mechanism of action of (S)-(+)-1-Methoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating their reactions, and enhancing their solubility. The compound’s ability to form hydrogen bonds and its moderate polarity make it an effective solvent for a wide range of substances.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-Methoxy-2-propanol: The enantiomer of (S)-(+)-1-Methoxy-2-propanol, with similar chemical properties but different spatial arrangement.

    1-Methoxy-2-propanone: A related compound that can be synthesized from this compound through oxidation.

    2-Methoxy-1-propanol: An isomer with the methoxy group attached to a different carbon atom.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions with other chiral molecules. This property makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its low toxicity and excellent solvency properties make it a preferred solvent in various applications.

Biological Activity

(S)-(+)-1-Methoxy-2-propanol, commonly referred to as propylene glycol monomethyl ether (PGME), is an important solvent with various applications in industrial and pharmaceutical settings. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, toxicological profile, and potential health effects based on diverse research findings.

This compound is a clear, colorless liquid with a mild odor. It is primarily used as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of substances. Additionally, it serves as a less toxic alternative to other glycol ethers, making it favorable in various applications.

Pharmacokinetics

Research indicates that this compound is readily absorbed through the skin and respiratory tract. A study involving human volunteers exposed to 100 ppm of the compound for 8 hours demonstrated significant absorption, with post-exposure urine levels reaching up to 110 μmol/l and blood levels up to 103 μmol/l . The compound exhibits rapid excretion, with a half-life of less than 2.6 hours .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapid via skin and lungs
Urinary Excretion Peak110 μmol/l
Blood Concentration Peak103 μmol/l
Half-Life<2.6 hours

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

  • Acute Toxicity : Inhalation studies indicate that exposure to high concentrations can lead to central nervous system depression . The no-observed-adverse-effect level (NOAEL) for inhalation toxicity in rats was established at 300 ppm .
  • Reproductive and Developmental Toxicity : Studies have shown that while maternal toxicity was observed in rats at high concentrations, there were no significant teratogenic effects noted at doses up to 1800 mg/kg/day . However, foetotoxic effects were reported in rats but not in rabbits at similar exposure levels .
  • Chronic Exposure : Long-term exposure may lead to cumulative health effects involving biochemical systems. Research suggests potential concerns regarding human fertility based on similar compounds that exhibit impaired fertility at comparable dose levels .

Table 2: Toxicological Findings

Study TypeFindings
Acute InhalationCNS depression at high concentrations
NOAEL for Inhalation300 ppm in rats
Reproductive ToxicityNo significant malformations at ≤1800 mg/kg/day
Chronic ExposurePotential fertility impairment concerns

Case Studies

Several case studies have examined the biological effects of this compound:

  • Occupational Exposure Study : A study involving silk screen printers monitored urinary excretion levels of PGME, revealing a mean concentration of 2.52 mmol/mol creatinine after a workweek . This highlights the importance of biological monitoring for individuals exposed to this solvent.
  • Animal Studies : In animal models, repeated oral doses led to minor changes in liver and kidney function in rats . Additionally, dermal exposure studies indicated significant absorption rates that could lead to systemic toxicity if not managed properly.

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (S)-(+)-1-methoxy-2-propanol be ensured during synthesis, and why is this critical for reproducibility in asymmetric catalysis?

this compound is synthesized via stereoselective methods, such as enzymatic resolution or chiral auxiliary-mediated reactions. Enantiomeric purity (≥98.5%) is critical for reproducibility in asymmetric catalysis, as impurities in the (R)-enantiomer may alter reaction kinetics or product stereochemistry . For validation, use chiral HPLC or polarimetry with reference standards. Sigma-Aldrich reports ≥98.5% enantiomeric excess (ee) for their product, confirmed via GC analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is flammable (UN 3092, Hazard Class 3) and requires storage in sealed containers away from ignition sources. Use PPE (gloves, goggles, flame-resistant lab coats) and work in a fume hood. In case of inhalation, move to fresh air and administer oxygen if necessary. Toxicity studies show no genotoxic or reproductive risks at standard exposure levels .

Q. How does this compound compare to other glycol ethers in solvent applications, such as photoresist formulations?

In photoresist formulations (e.g., SX AR-N 8250/1), this compound acts as a solvent for silsesquioxane and acid generators. It offers higher shelf stability and easier removal compared to HSQ-based resists, with 20× greater sensitivity in EUV/DUV lithography . Its low toxicity profile makes it preferable to 2-methoxyethanol, which is carcinogenic .

Advanced Research Questions

Q. What methodologies are effective for synthesizing (S)-1-methoxypropan-2-yl tosylate from this compound, and how does stereochemistry influence downstream reactions?

React this compound with tosyl chloride in anhydrous pyridine at 0–5°C. The (S)-configuration at the chiral center ensures regioselective tosylation, critical for synthesizing chiral intermediates like EGFR/HER-2 inhibitors. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. How does solvent choice (e.g., 1-methoxy-2-propanol vs. 2-methoxyethanol) impact the crystallographic orientation of lead zirconate titanate (PZT) thin films?

1-Methoxy-2-propanol induces {100}-oriented PZT films when combined with acetylacetone, due to synergistic effects during seed-layer formation. This orientation enhances piezoelectric response (d33 ~150 pm/V) compared to 2-methoxyethanol-derived films. Use thermogravimetric analysis (TGA) to optimize solvent removal rates during spin-coating .

Q. What toxicokinetic models predict sex-based differences in biological monitoring of 1-methoxy-2-propanol exposure, and how should this inform experimental design?

Adapt physiologically based toxicokinetic (PBTK) models to account for sex-specific metabolic rates. For example, female subjects may exhibit slower urinary excretion of 1-methoxy-2-propanol metabolites (e.g., lactaldehyde). Calibrate models using volunteer exposure data and LC-MS/MS biomarker analysis .

Q. How can polymeric ionic liquids (PILs) enhance the catalytic synthesis of 1-methoxy-2-propanol as a green alternative to ethylene glycol ethers?

PILs functionalized with imidazolium cations and hydroxide anions improve reaction efficiency in propylene oxide methanolysis. Optimize PIL loading (5–10 wt%) and reaction temperature (60–80°C) to achieve >90% yield. Characterize PILs via FTIR (C-N stretch at 1570 cm⁻¹) and BET surface area analysis .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • GC-MS : Detect volatile impurities (e.g., residual methanol) with a DB-5 column and He carrier gas.
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 95:5) to resolve (R)- and (S)-enantiomers .

Q. How should researchers mitigate batch-to-batch variability in solvent-sensitive applications like e-beam lithography?

  • Source high-purity (>99%) this compound with certified GC profiles.
  • Pre-dry solvents over molecular sieves (3Å) and filter through 0.2 µm PTFE membranes before use .

Properties

IUPAC Name

(2S)-1-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJGSRGQADJSQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426360
Record name (S)-(+)-1-Methoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26550-55-0
Record name (S)-(+)-1-Methoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-methoxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 mL Parr reactor equipped with a magnetic stir bar is charged with 34 grams of methanol, 200 mg. of 2,6-lutidine and 250 mg. of Ts-1 titanium silicalite containing 2.1 weight % Ti (calcined at 540-550° C. before use). After stirring for several minutes at ambient temperature, 8 grams of 30% aqueous hydrogen peroxide is added. The closed reactor is then charged with 14 grams of propylene from a Hoke pressure vessel using 400 psig of nitrogen. The reactor is heated at 40° C. for 30 minutes and cooled to 20° C. using an ice bath. The gasses from the reactor are vented into a gas bag. The reactor is pressurized to 400 psig with nitrogen and the gasses vented into another gas bag. The gas bags are analyzed by GC for oxygen, propylene oxide, propylene and CO2. The volumes of the bags are measured using a wet test meter. The liquid phase is analyzed by GC for oxygenated products using acetonitrile as a standard and by LC for carboxylic acids. The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate. The above reaction gave propylene oxide and propylene glycol monomethyl ether isomers in 98.5 and 0.8% selectivity, respectively. The selectivities were based on observed products on a propylene basis. The hydrogen peroxide conversion was 74%.
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34 g
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Ts-1 titanium
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8 g
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14 g
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Synthesis routes and methods II

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine, 20c, (50 mg, 0.09 mmol) in methanol (2 mL) was added 2-(methoxymethyl)oxirane (9.4 mg, 0.11 mmol) and the reaction mixture was heated in the microwave to 140° C. for 10 min. 1M aqueous LiOH (1.0 mL, 1.0 mmol) was added, and the reaction mixture was heated in the microwave to 130° C. for 10 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% CH3CN//H2O with 0.1% TFA over 15 minutes. The purified fractions were concentrated, redissolved in MeOH and passed through a carbonate-PS column to provide the free base of the desired product 1-[[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]amino]-3-methoxy-propan-2-ol, 610.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
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20c
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50 mg
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9.4 mg
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2 mL
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1 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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